molecular formula C11H12ClNO4 B12112203 Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate

Cat. No.: B12112203
M. Wt: 257.67 g/mol
InChI Key: QSYHLWGTANLLMT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate is a benzoate ester derivative featuring a chlorine substituent at the 5-position of the aromatic ring and a 2-methoxy-2-oxoethylamino group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for diverse functionalization, enabling comparisons with analogs that vary in substituents, electronic properties, and synthetic yields .

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate

InChI

InChI=1S/C11H12ClNO4/c1-16-10(14)6-13-9-4-3-7(12)5-8(9)11(15)17-2/h3-5,13H,6H2,1-2H3

InChI Key

QSYHLWGTANLLMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate typically involves the esterification of 5-chloro-2-aminobenzoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then isolated through distillation and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoic acid.

    Reduction: Formation of 5-chloro-2-[(2-methoxy-2-hydroxyethyl)amino]benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Data (Yield, XLogP3, etc.) Evidence ID
Methyl 5-(((3,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino)methyl)-2-(2-methoxy-2-oxoethyl)benzoate Anthraquinone core, dihydroxy-dioxoanthracene, aminomethyl linker C₂₈H₂₂N₂O₈ 514.48 Yield: 47% (red solid)
Methyl 5-(((6,11-dioxodiphenyldioxolanyl)amino)methyl)-2-(2-methoxy-2-oxoethyl)benzoate Diphenyldioxolane, dioxoanthracene C₃₄H₂₆N₂O₈ 614.58 Yield: 95% (orange solid)
Methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate Cyclohexylamino, phenyl, carboxamide C₂₂H₂₅N₃O₃ 379.45 Yield: 85% (yellow powder); IR: 1684 cm⁻¹ (C=O)
Methyl 5-chloro-2-[2-[(4-nitrophenyl)amino]-2-oxoethoxy]benzoate (CAS 20745-74-8) 4-Nitrophenylamino, oxoethoxy C₁₇H₁₅ClN₂O₆ 378.78 XLogP3: 3; Topological PSA: 110
Methyl 2-[[2-chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate Chlorophenyl, methoxy-oxoethyl C₁₇H₁₆ClNO₄ 333.77 Safety data unavailable

Physicochemical Properties

  • Lipophilicity : The XLogP3 value of 3 for CAS 21456-13-3 () indicates moderate lipophilicity, comparable to analogs with aromatic substituents. Polar groups like sulfonamides (e.g., compound 24 in ) may reduce LogP, enhancing aqueous solubility.
  • Hydrogen Bonding: Compounds with multiple hydrogen bond donors/acceptors (e.g., dihydroxyanthracene in ) exhibit higher topological polar surface area (TPSA), influencing membrane permeability.

Functional Group Impact on Bioactivity (Inferred)

  • Anthraquinone Derivatives: The dihydroxy-dioxoanthracene moiety () is associated with intercalation-based biological activities, such as anticancer or antimicrobial effects.

Biological Activity

Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate is a synthetic compound with potential therapeutic applications, particularly in the field of cancer research and histone deacetylase (HDAC) inhibition. This article explores its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic uses.

  • IUPAC Name : Methyl 2-[2-chloro-5-(2-methoxy-2-oxoethyl)anilino]benzoate
  • Molecular Formula : C₁₇H₁₆ClNO₄
  • Molecular Weight : 333.8 g/mol
  • CAS Number : Not specified in the sources

This compound primarily acts as an inhibitor of HDACs, particularly HDAC6. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes, making them a target for cancer therapy.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenothiazine framework can significantly enhance the potency and selectivity for HDAC6. For example, the introduction of a nitrogen atom into the structure has been shown to increase selectivity by over 500-fold compared to other HDACs like HDAC1 and HDAC4 .

In Vitro Studies

  • HDAC Inhibition : In biochemical assays, this compound demonstrated significant inhibition of HDAC6 activity. The compound's effectiveness was evaluated through protein acetylation levels in various cancer cell lines, showing a marked increase in acetylated tubulin and histones .
    CompoundIC50 (μM)Selectivity for HDAC6
    Methyl 5-chloro...0.05>500-fold over HDAC1
  • Cellular Effects : The compound was tested on several cancer cell lines, including breast and ovarian cancer cells. Results indicated that treatment led to increased apoptosis and reduced cell proliferation, suggesting its potential as an anti-cancer agent .

Case Studies

A notable study involved the application of this compound in a mouse model of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased levels of acetylated histones within tumor tissues, correlating with HDAC inhibition .

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